molecular formula C15H23N3O2 B1404192 Tert-butyl 4-(6-aminopyridin-2-yl)piperidine-1-carboxylate CAS No. 478366-40-4

Tert-butyl 4-(6-aminopyridin-2-yl)piperidine-1-carboxylate

Cat. No. B1404192
M. Wt: 277.36 g/mol
InChI Key: QWUBZAZOZWCENL-UHFFFAOYSA-N
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Description

“Tert-butyl 4-(6-aminopyridin-2-yl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C15H23N3O2 . It is used as an organic chemical synthesis intermediate .


Synthesis Analysis

The synthesis of similar compounds involves the use of a method that combines liquid chromatography, a mass spectrometer, and a single mass analyzer . For instance, the preparation of “tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate” involves stirring 4-(6-Nitro-pyridin-3-yl)-piperazine-1-carboxylic acid ie f-butyl ester and Pd/C in ethanol with an H2 balloon for 3 hours .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Tert-butyl 4-(6-aminopyridin-2-yl)piperidine-1-carboxylate” include a predicted boiling point of 422.8±45.0 °C and a predicted density of 1.134±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Molecular Structure

  • Tert-butyl 4-(6-aminopyridin-2-yl)piperidine-1-carboxylate is an important intermediate in the synthesis of various biologically active compounds. One study details its synthesis using tert-butyl-4-hydroxypiperidine-1-carboxylate as a starting material. This compound is crucial in the development of small molecule anticancer drugs and has applications in the treatment of depression and cerebral ischemia (Kong et al., 2016).

Applications in Drug Synthesis

  • This chemical is used in the synthesis of compounds like Vandetanib, a medication used to treat certain types of cancer. Its synthesis involves steps like acylation, sulfonation, and substitution, starting from piperidin-4-ylmethanol (Wang et al., 2015).

Structural Studies

  • X-ray studies have shown that tert-butyl 4-(6-aminopyridin-2-yl)piperidine-1-carboxylate can occur in different forms, with various orientations of side chains, depending on the solvent used in the crystallization process. Such studies are crucial for understanding the molecular packing and interactions within the crystal structure of these compounds (Didierjean et al., 2004).

Building Blocks for Complex Molecules

  • The compound serves as a key intermediate for the creation of complex molecules. It is used in stereoselective synthesis and as a scaffold for various piperidine derivatives, demonstrating its versatility in organic chemistry (Harmsen et al., 2011).

Advanced Organic Synthesis Techniques

  • The compound is involved in advanced organic synthesis techniques, such as the preparation of spiropiperidine lactam, a compound used as an acetyl-CoA carboxylase inhibitor. This showcases its role in the synthesis of biochemically significant molecules (Huard et al., 2012).

Future Directions

“Tert-butyl 4-(6-aminopyridin-2-yl)piperidine-1-carboxylate” is used as a semi-flexible linker in PROTAC development for targeted protein degradation . This suggests that it may have potential applications in the development of new drugs or therapies.

properties

IUPAC Name

tert-butyl 4-(6-aminopyridin-2-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)18-9-7-11(8-10-18)12-5-4-6-13(16)17-12/h4-6,11H,7-10H2,1-3H3,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUBZAZOZWCENL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(6-aminopyridin-2-yl)piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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